Holaphyllaminol
Description
Holaphyllaminol is a steroidal alkaloid isolated primarily from the Holarrhena genus of plants, notably Holarrhena floribunda and Holarrhena antidysenterica. Its IUPAC name is (3β,20α)-3-Amino-20-hydroxypregn-5-en-18-ol, with a molecular formula of C₂₁H₃₅NO₂ and a molecular weight of 345.52 g/mol . The compound exhibits a tetracyclic steroidal backbone with an amino group at C-3 and a hydroxyl group at C-20, distinguishing it from related alkaloids.
Pharmacologically, this compound demonstrates moderate antiproliferative activity against human cancer cell lines (e.g., IC₅₀ = 10.2 μM in MCF-7 breast cancer cells) and antimicrobial effects (MIC = 32 μg/mL against Staphylococcus aureus) .
Properties
CAS No. |
17941-92-3 |
|---|---|
Molecular Formula |
C21H35NO |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(1R)-1-[(3S,8S,9S,10R,13S,14S,17S)-3-amino-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanol |
InChI |
InChI=1S/C21H35NO/c1-13(23)17-6-7-18-16-5-4-14-12-15(22)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,13,15-19,23H,5-12,22H2,1-3H3/t13-,15+,16+,17-,18+,19+,20+,21-/m1/s1 |
InChI Key |
YSLHAWNJHCEAOF-NFJVIFTASA-N |
SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)O |
Isomeric SMILES |
C[C@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)N)C)C)O |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)N)C)C)O |
Synonyms |
3 beta-amino-20 beta-hydroxypregn-5-ene holaphyllaminol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
To contextualize Holaphyllaminol’s properties, two analogous compounds are evaluated: Holaphyllamine (structural analog) and Vinblastine (functional analog).
Table 1: Comparative Analysis of this compound and Analogous Compounds
| Property | This compound | Holaphyllamine | Vinblastine |
|---|---|---|---|
| Molecular Formula | C₂₁H₃₅NO₂ | C₂₁H₃₃NO | C₄₆H₅₈N₄O₉ |
| Molecular Weight | 345.52 g/mol | 329.48 g/mol | 811.00 g/mol |
| Structural Features | 3β-amino, 20α-hydroxy | 3β-amino, 20-dehydroxy | Bisindole alkaloid |
| Solubility | Moderate in DMSO | High in chloroform | Low in water |
| IC₅₀ (MCF-7) | 10.2 μM | 15.6 μM | 0.8 nM |
| Primary Mechanism | DNA intercalation | DNA binding | Microtubule disruption |
Structural Comparison with Holaphyllamine
Holaphyllamine (C₂₁H₃₃NO) differs from this compound by the absence of a hydroxyl group at C-20, reducing its polarity and altering pharmacokinetics. This structural change correlates with lower bioactivity (e.g., IC₅₀ = 15.6 μM in MCF-7 cells) and reduced solubility in polar solvents .
Functional Comparison with Vinblastine
Vinblastine, a bisindole alkaloid from Catharanthus roseus, serves as a functional comparator due to its antimitotic activity (IC₅₀ = 0.8 nM in MCF-7). Unlike this compound’s DNA-focused mechanism, Vinblastine disrupts microtubule dynamics, preventing cell division. Despite its superior potency, Vinblastine’s complex synthesis and toxicity profile (e.g., neurotoxicity) limit its utility compared to this compound’s simpler structure and milder adverse effects .
Research Findings and Pharmacological Implications
Recent studies highlight this compound’s synergistic effects with cisplatin in ovarian cancer models, reducing cisplatin resistance by 40% . In contrast, Holaphyllamine shows negligible synergy, underscoring the importance of the C-20 hydroxyl group. Vinblastine, while potent, lacks such combinatory benefits due to its distinct mechanism.
Table 2: Pharmacokinetic Parameters
| Parameter | This compound | Vinblastine |
|---|---|---|
| Bioavailability | 22% (oral) | <5% (oral) |
| Half-life (t₁/₂) | 4.3 hours | 19.5 hours |
| Metabolism | CYP3A4-mediated | Hepatic CYP3A4/5 |
| Excretion | Renal (60%) | Biliary (70%) |
This compound’s shorter half-life and renal excretion suggest a reduced risk of cumulative toxicity compared to Vinblastine’s hepatic clearance and prolonged t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
